3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide” is a benzamide derivative with a pyrrole ring and a hydroxyethyl group attached to the nitrogen of the amide group. The benzene ring is substituted with two fluorine atoms at the 3rd and 4th positions .
Molecular Structure Analysis
The compound contains a benzene ring, making it aromatic. The presence of the amide group (-CONH2) introduces polarity to the molecule. The pyrrole ring is a five-membered ring containing one nitrogen atom, which also contributes to the compound’s aromaticity .Chemical Reactions Analysis
Benzamides, in general, can undergo various reactions such as hydrolysis, reduction, and reactions with Grignard reagents. The pyrrole ring can undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the fluorine atoms and the hydroxyethyl group could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Chemical Synthesis and Reactions
Research in chemical synthesis often explores the reactivity and transformation of fluorinated compounds due to their importance in pharmaceuticals and agrochemicals. For example, fluorinated molecules, similar to the one , are utilized in the synthesis of elaborate difluorinated compounds from readily available fluorinated synthons, showcasing their role in developing new chemical entities with potential biological activity (Cui et al., 2023).
Drug Discovery and Development
Compounds with similar structures have been explored for their potential in drug discovery, particularly as intermediates or key components in the synthesis of drug candidates. For instance, synthesis strategies involving the manipulation of fluorinated benzamides have been developed to create novel antineoplastic agents, highlighting the significance of such compounds in medicinal chemistry research (Gong et al., 2010).
Pharmacological Studies
While direct applications of 3,4-difluoro-N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzamide in pharmacology were not found, research on related compounds demonstrates interest in understanding their binding properties and biological activities. Substituted benzamides, for example, have been investigated for their selective blockade of dopamine-D2 binding sites in the brain, which is relevant to the development of neuroleptic drugs (Hall et al., 1985).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3,4-difluoro-N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O2/c1-18-6-2-3-12(18)13(19)8-17-14(20)9-4-5-10(15)11(16)7-9/h2-7,13,19H,8H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWLTFZEWAKQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.